An In-depth Technical Guide to the Core Properties of Dipropyl Malonate
An In-depth Technical Guide to the Core Properties of Dipropyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of dipropyl malonate. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Chemical and Physical Properties
Dipropyl malonate, also known as malonic acid dipropyl ester, is a diester of malonic acid and propanol. It is a colorless to almost colorless liquid with a fruity, wine-like odor.[1] It is primarily utilized as a chemical intermediate in organic synthesis, most notably in the production of pharmaceuticals such as Valproic Acid.[2]
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | dipropyl propanedioate | [3] |
| Synonyms | Dipropyl malonate, Malonic Acid Dipropyl Ester, Di-n-propyl malonate | [1][4] |
| CAS Number | 1117-19-7 | [4][5] |
| Molecular Formula | C₉H₁₆O₄ | [4][5] |
| Molecular Weight | 188.22 g/mol | [4][5] |
| Appearance | Colorless to Almost colorless clear liquid | [4] |
| Odor | Fruity, winey, apple-like | [1] |
Physical and Chemical Constants
| Property | Value | Reference |
| Density | 1.01 g/cm³ | [6] |
| Boiling Point | 229 °C | [6] |
| Melting Point | -77 °C | [6] |
| Flash Point | 100 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.4190 to 1.4210 | [6] |
| Vapor Pressure | 0.0324 hPa @ 20°C (est.) | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1][6] |
| pKa | 11.83 ± 0.46 (Predicted) | [6] |
| LogP | 2.0 | [1] |
Spectroscopic Data
The structural elucidation of dipropyl malonate is supported by various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of dipropyl malonate is characterized by signals corresponding to the propyl and methylene protons. A representative spectrum can be found at ChemicalBook.[7]
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. A reference spectrum is available on PubChem.[3]
Infrared (IR) Spectroscopy
The IR spectrum of dipropyl malonate exhibits strong absorption bands characteristic of the ester functional groups. Key absorptions include C=O stretching vibrations around 1730-1750 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[8]
Mass Spectrometry
Electron ionization mass spectrometry of dipropyl malonate shows a fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook.[9] A common fragmentation pathway for similar malonate derivatives involves the loss of the diethyl malonate moiety.[10]
Synthesis and Reactivity
Dipropyl malonate is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a propyl-substituted acetic acid moiety. Its reactivity is centered around the acidity of the α-hydrogens located on the methylene carbon between the two carbonyl groups.
Synthesis of Dipropyl Malonate (Fischer Esterification)
A common method for the synthesis of dipropyl malonate is the Fischer esterification of malonic acid with n-propanol in the presence of an acid catalyst.[11][12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.0 eq) and an excess of n-propanol (at least 3.0 eq). The alcohol often serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[13]
-
Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude dipropyl malonate is then purified by vacuum distillation.
Key Reactions of Dipropyl Malonate
The presence of the acidic methylene protons makes dipropyl malonate a key substrate for the malonic ester synthesis, which allows for the formation of substituted carboxylic acids.[14]
The methylene protons can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated.
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium propoxide by dissolving sodium metal (1.0 eq) in anhydrous n-propanol. To this, add dipropyl malonate (1.0 eq) dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add an alkyl halide (e.g., propyl bromide, 1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting dialkylated dipropyl malonate can be purified by vacuum distillation.
The ester groups of dipropyl malonate and its alkylated derivatives can be hydrolyzed to the corresponding malonic acid under basic or acidic conditions.
-
Reaction Setup: In a round-bottom flask, dissolve the dipropyl malonate derivative (1.0 eq) in an alcoholic solvent (e.g., ethanol).
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (a slight excess, e.g., 2.2 eq), and heat the mixture to reflux for several hours.
-
Acidification: After cooling, the alcohol is removed under reduced pressure. The aqueous residue is then acidified with a strong mineral acid (e.g., HCl) until the pH is acidic, which precipitates the dicarboxylic acid.
-
Isolation: The resulting dipropylmalonic acid can be isolated by filtration or extraction with an organic solvent.
Substituted malonic acids readily undergo decarboxylation upon heating to yield a substituted carboxylic acid. This is a key step in the synthesis of Valproic Acid from dipropyl malonate.[2][15]
-
Reaction Setup: Place the purified, dry dipropylmalonic acid in a reaction vessel equipped for heating and gas evolution.
-
Decarboxylation: Heat the acid to a temperature of 140-165 °C.[2][15] The evolution of carbon dioxide will be observed. The reaction is typically continued until gas evolution ceases.
-
Purification: The resulting carboxylic acid (e.g., Valproic Acid) can be purified by distillation.
Safety and Handling
Dipropyl malonate is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Information
-
Pictogram: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling and Storage Recommendations
-
Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[16]
Applications in Drug Development
The primary application of dipropyl malonate in the pharmaceutical industry is as a key starting material for the synthesis of Valproic Acid and its salts (e.g., sodium valproate, divalproex sodium), which are widely used as anticonvulsant and mood-stabilizing drugs.[2][17] The synthesis involves the dialkylation of a malonic ester with propyl bromide, followed by hydrolysis and decarboxylation.
Conclusion
Dipropyl malonate is a fundamental building block in organic synthesis with well-defined physical, chemical, and spectroscopic properties. Its utility is most pronounced in the malonic ester synthesis, providing an efficient route to various substituted carboxylic acids, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. Diisopropyl malonate(13195-64-7) 13C NMR spectrum [chemicalbook.com]
- 2. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]
- 3. Dipropyl Malonate | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. scbt.com [scbt.com]
- 6. DIPROPYL MALONATE | 1117-19-7 [chemicalbook.com]
- 7. DIPROPYL MALONATE(1117-19-7) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Propanedioic acid, dipropyl ester [webbook.nist.gov]
- 10. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 15. WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid) - Google Patents [patents.google.com]
- 16. aksci.com [aksci.com]
- 17. csfarmacie.cz [csfarmacie.cz]
